Hexadecanoic-3,3-D2 acid

CAS No.: 83293-32-7

Cat. No.: VC3024657

Molecular Formula: C16H32O2

Molecular Weight: 258.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83293-32-7 |

|---|---|

| Molecular Formula | C16H32O2 |

| Molecular Weight | 258.44 g/mol |

| IUPAC Name | 3,3-dideuteriohexadecanoic acid |

| Standard InChI | InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i14D2 |

| Standard InChI Key | IPCSVZSSVZVIGE-FNHLFAINSA-N |

| Isomeric SMILES | [2H]C([2H])(CCCCCCCCCCCCC)CC(=O)O |

| SMILES | CCCCCCCCCCCCCCCC(=O)O |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)O |

Introduction

Chemical Identity and Structure

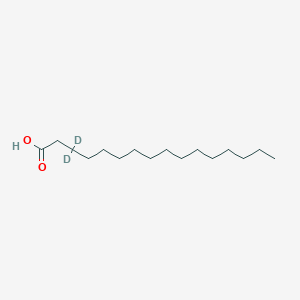

Hexadecanoic-3,3-D2 acid, also known as 3,3-dideuteriohexadecanoic acid, is a modified form of palmitic acid (hexadecanoic acid) where two hydrogen atoms at the C-3 position have been replaced with deuterium atoms. This compound has the molecular formula C16D2H30O2 and a molecular weight of 258.4364 g/mol . The chemical structure features a 16-carbon chain with a carboxylic acid group at one end and two deuterium atoms specifically positioned at the third carbon from the carboxyl group.

Chemical Identification Parameters

The compound is uniquely identified through various parameters as presented in the following table:

| Parameter | Value |

|---|---|

| Common Name | Hexadecanoic-3,3-D2 Acid |

| IUPAC Name | 3,3-dideuteriohexadecanoic acid |

| CAS Number | 83293-32-7 |

| Unlabeled CAS Number | 57-10-3 (Palmitic acid) |

| Molecular Formula | C16D2H30O2 |

| Molecular Weight | 258.4364 g/mol |

| SMILES | [2H]C([2H])(CCCCCCCCCCCCC)CC(=O)O |

| InChI | InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i14D2 |

| PubChem CID | 101029267 |

Table 1: Chemical identification parameters of Hexadecanoic-3,3-D2 acid

Physical and Chemical Properties

Physical Properties

| Property | Value |

|---|---|

| Physical Appearance | White or almost white flakes (similar to palmitic acid) |

| Melting Point | Approximately 61-62.5°C (based on palmitic acid) |

| Boiling Point | Approximately 351.5°C (based on palmitic acid) |

| Density | Approximately 0.852 g/mL at 25°C (based on palmitic acid) |

| Water Solubility | Insoluble (similar to palmitic acid) |

| LogP | Approximately 7.17 (based on palmitic acid) |

| pKa | Approximately 4.78 (based on palmitic acid) |

Table 2: Estimated physical properties of Hexadecanoic-3,3-D2 acid (based on palmitic acid data)

Spectroscopic Characteristics

The deuteration at the C-3 position imparts distinct spectroscopic properties that differentiate this compound from unlabeled palmitic acid:

-

In 1H-NMR spectroscopy, the absence of signals corresponding to the C-3 position is characteristic.

-

In mass spectrometry, the compound exhibits a molecular ion peak at m/z 258, which is 2 mass units higher than unlabeled palmitic acid (m/z 256) .

-

The deuterium atoms create unique fragmentation patterns in mass spectrometry, making this compound valuable as an internal standard.

| Parameter | Value |

|---|---|

| Product Format | Neat |

| Isotopic Purity | 98 atom % D |

| Chemical Purity | Minimum 98% |

| Storage Temperature | Room Temperature |

| Shipping Temperature | Room Temperature |

| Country of Origin | CANADA |

Table 3: Commercial specifications of Hexadecanoic-3,3-D2 acid

Comparative Analysis with Related Compounds

Comparison with Unlabeled Palmitic Acid

Understanding the relationship between Hexadecanoic-3,3-D2 acid and its parent compound provides insight into its utility and applications:

| Parameter | Hexadecanoic-3,3-D2 Acid | Palmitic Acid |

|---|---|---|

| Molecular Formula | C16D2H30O2 | C16H32O2 |

| Molecular Weight | 258.4364 g/mol | 256.42 g/mol |

| CAS Number | 83293-32-7 | 57-10-3 |

| Position of Isotopic Labeling | C-3 position | None |

| Mass Spectrum (M+) | m/z 258 | m/z 256 |

Table 4: Comparison between Hexadecanoic-3,3-D2 acid and palmitic acid

Comparison with Other Deuterated Variants

Multiple deuterated forms of palmitic acid exist, each serving specific analytical purposes:

| Compound | Molecular Weight | Pattern of Deuteration |

|---|---|---|

| Hexadecanoic-3,3-D2 acid | 258.44 g/mol | Two deuteriums at C-3 position |

| Hexadecanoic-d31 acid | 287.61 g/mol | All aliphatic hydrogens replaced with deuterium |

| Palmitic acid-16,16,16-d3 | 259.44 g/mol | Three deuteriums at terminal methyl group |

| Palmitic acid-15,15,16,16,16-d5 | 261.45 g/mol | Five deuteriums at C-15 and C-16 positions |

Table 5: Comparison of different deuterated variants of palmitic acid

The specific positioning of deuterium atoms in Hexadecanoic-3,3-D2 acid makes it particularly valuable for metabolic studies focusing on transformations near the carboxyl end of the molecule.

Applications in Research and Analysis

Analytical Applications

Hexadecanoic-3,3-D2 acid serves critical functions in analytical chemistry:

-

As an internal standard in quantitative mass spectrometry analyses of fatty acids

-

In isotope dilution mass spectrometry for precise quantification of palmitic acid in complex matrices

-

For calibration of analytical instruments in lipidomic studies

-

In method development and validation for fatty acid analysis

Metabolic and Biochemical Research

The compound offers significant advantages in metabolic research:

-

Tracing fatty acid metabolism pathways without interfering with the functional carboxylic group

-

Studying β-oxidation processes where the labeled position provides insight into metabolic mechanisms

-

Investigating lipid biosynthesis and degradation in various biological systems

-

Examining differential metabolism of fatty acids in disease states

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume